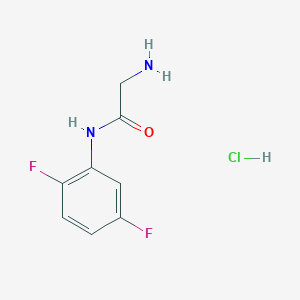

N~1~-(2,5-difluorophenyl)glycinamide hydrochloride

Beschreibung

N~1~-(2,5-Difluorophenyl)glycinamide hydrochloride (CAS: 1046757-37-2) is a fluorinated glycinamide derivative. Its structure features a glycinamide backbone (a glycine-derived amide) linked to a 2,5-difluorophenyl group, with a hydrochloride salt enhancing solubility and stability.

Eigenschaften

IUPAC Name |

2-amino-N-(2,5-difluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFICBTPGWRETDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046757-37-2 | |

| Record name | Acetamide, 2-amino-N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

N~1~-(2,5-difluorophenyl)glycinamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of N~1~-(2,5-difluorophenyl)glycinamide hydrochloride involves the reaction of 2,5-difluorobenzoyl chloride with glycine in the presence of a suitable base. The resulting compound is typically characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that N~1~-(2,5-difluorophenyl)glycinamide hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported an IC50 value indicating potent inhibition of bacterial growth comparable to established antibiotics .

| Microorganism | IC50 (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 20.0 |

Anticancer Activity

N~1~-(2,5-difluorophenyl)glycinamide hydrochloride has also been investigated for its anticancer properties. In cell line assays, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8.0 | Apoptosis induction |

| A549 (Lung) | 10.0 | Cell cycle arrest (G2/M phase) |

The biological activity of N~1~-(2,5-difluorophenyl)glycinamide hydrochloride is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It can interact with specific receptors on cell membranes, influencing signaling pathways that lead to cell death or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of N~1~-(2,5-difluorophenyl)glycinamide hydrochloride against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent .

- Cancer Cell Line Study : In a comparative study involving various anticancer agents, N~1~-(2,5-difluorophenyl)glycinamide hydrochloride showed superior efficacy in inhibiting tumor growth in MCF-7 cells when combined with conventional chemotherapeutics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N~1~-(2,5-difluorophenyl)glycinamide hydrochloride is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Recent studies have indicated that compounds similar to N~1~-(2,5-difluorophenyl)glycinamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of ovarian cancer cells with a GI50 value indicating effective cytotoxicity .

- Neuroprotective Effects : The compound is also being studied for its neuroprotective properties. It has been suggested that modifications in the glycinamide structure can lead to enhanced activity against neurodegenerative diseases by modulating pathways involved in neuronal survival .

Biological Research

In biological research, N~1~-(2,5-difluorophenyl)glycinamide hydrochloride serves as a valuable tool for understanding enzyme interactions and receptor binding.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, it may inhibit enzymes involved in cancer progression or inflammatory responses .

- Receptor Binding : Its structural characteristics enable it to bind effectively to neurotransmitter receptors, which could mediate various biological effects, including modulation of pain and inflammation pathways .

Synthesis and Chemical Applications

The synthesis of N~1~-(2,5-difluorophenyl)glycinamide hydrochloride involves several chemical reactions that make it a useful building block in organic synthesis.

- Synthetic Routes : The compound can be synthesized through various methods involving the coupling of 2,5-difluorophenyl derivatives with glycine or its analogs. These synthetic pathways are essential for producing derivatives with enhanced biological activity .

- Chemical Reagent : In organic chemistry, N~1~-(2,5-difluorophenyl)glycinamide hydrochloride can be used as a reagent in the synthesis of more complex molecules, aiding researchers in developing new compounds with potential therapeutic uses .

Case Studies and Research Findings

Several case studies highlight the effectiveness of N~1~-(2,5-difluorophenyl)glycinamide hydrochloride in various applications:

Vergleich Mit ähnlichen Verbindungen

Pharmaceutical Analogs: Midodrine Hydrochloride

Structural Comparison :

- Midodrine Hydrochloride (CAS: 3092-17-9): Contains a glycinamide group linked to a 2,5-dimethoxyphenyl-β-hydroxyethyl moiety.

- N~1~-(2,5-Difluorophenyl)glycinamide Hydrochloride : Replaces methoxy groups with fluorines on the phenyl ring.

Functional Differences :

- Substituent Effects : Fluorine’s high electronegativity and small atomic radius compared to methoxy groups may enhance lipophilicity and reduce metabolic degradation. This could improve CNS penetration or prolong half-life.

- Therapeutic Implications : Midodrine is a vasoconstrictor for hypotension. The difluorophenyl variant’s altered electronic profile might shift activity toward adrenergic or serotoninergic targets, though clinical data are unavailable .

| Feature | Midodrine Hydrochloride | N~1~-(2,5-Difluorophenyl)glycinamide HCl |

|---|---|---|

| Aromatic Substituents | 2,5-Dimethoxy | 2,5-Difluoro |

| Bioavailability Factors | Moderate lipophilicity | Higher lipophilicity (fluorine effect) |

| Known Use | Hypotension | Undisclosed (research compound) |

Agrochemical Derivatives: Tolylfluanid and Dichlofluanid

Structural Comparison :

- Tolylfluanid (CAS: 731-27-1): Sulfonylamide with chloro/fluoro substituents.

- Dichlofluanid (CAS: 1085-98-9): Similar sulfenamide backbone with dichloro/fluoro groups.

Functional Differences :

- Core Structure : Agrochemicals feature sulfonyl/sulfenamide groups, whereas the target compound has a glycinamide backbone.

- Fluorine Role : In agrochemicals, fluorine enhances pesticidal activity via electron withdrawal. In the glycinamide derivative, fluorine likely optimizes drug-like properties (e.g., binding affinity) .

| Feature | Tolylfluanid/Dichlofluanid | N~1~-(2,5-Difluorophenyl)glycinamide HCl |

|---|---|---|

| Functional Group | Sulfonyl/sulfenamide | Glycinamide |

| Primary Application | Fungicide | Pharmaceutical research |

| Halogen Effects | Broad-spectrum bioactivity | Targeted bioactivity |

Polymer Precursors: 3-Chloro-N-Phenyl-Phthalimide

Structural Comparison :

- 3-Chloro-N-Phenyl-Phthalimide (CAS: N/A): Phthalimide core with chloro and phenyl groups.

- Target Compound : Lacks the phthalimide ring system but shares aromatic substitution (fluorine vs. chlorine).

Functional Differences :

- Application: The phthalimide derivative is a monomer for high-performance polyimides. The glycinamide compound’s hydrochloride salt and amide group suggest pharmaceutical utility rather than material science .

| Feature | 3-Chloro-N-Phenyl-Phthalimide | N~1~-(2,5-Difluorophenyl)glycinamide HCl |

|---|---|---|

| Core Structure | Phthalimide | Glycinamide |

| Industry Use | Polymer synthesis | Drug development |

| Halogen Role | Reactivity in polymerization | Bioactivity modulation |

Ranitidine-Related Compounds

Structural Comparison :

- Ranitidine Diamine Hemifumarate : Contains furan, thioether, and nitro groups.

- Target Compound : Simpler structure with glycinamide and difluorophenyl groups.

Functional Differences :

- Pharmacology: Ranitidine is a histamine H2 antagonist.

Q & A

Q. What are the optimal synthetic routes for N¹-(2,5-difluorophenyl)glycinamide hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 2,5-difluorophenyl groups to glycinamide hydrochloride via amide bond formation under acidic or catalytic conditions. For purity validation, use HPLC with a C18 column (e.g., 5 µm particle size, 150 mm length) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Compare retention times and peak areas against reference standards. Mass spectrometry (MS) and ¹H/¹³C NMR (in D₂O or DMSO-d₆) confirm structural integrity. Purity thresholds should exceed 95% for biological assays .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic fluorophores) and HPLC-MS to identify byproducts. Use kinetic modeling (e.g., first-order decay) to predict shelf-life. Evidence from glycinamide hydrochloride analogs suggests hygroscopicity requires anhydrous storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and validate with isothermal titration calorimetry (ITC) to measure binding affinity. Control for stereochemical purity, as residual enantiomers (e.g., from synthesis) may exhibit divergent activity. Cross-reference with structural analogs in patents (e.g., difluorophenyl-pyrrolidine derivatives ).

Q. What experimental design strategies mitigate off-target effects in in vivo pharmacological studies?

- Methodological Answer : Employ conditional knockout models or RNA interference to confirm target specificity. Use dose-response curves with negative controls (e.g., scrambled analogs lacking the difluorophenyl group). Pharmacokinetic profiling (e.g., LC-MS/MS ) ensures adequate blood-brain barrier penetration if targeting CNS pathways. Data from Safety Data Sheets (SDS) for related compounds suggest low acute toxicity, but chronic exposure studies are advised .

Q. How does the 2,5-difluorophenyl moiety influence solubility and bioavailability compared to non-fluorinated analogs?

- Methodological Answer : Fluorination typically reduces solubility in aqueous media due to increased hydrophobicity. Quantify via shake-flask method (logP measurement) or thermodynamic solubility assays . To enhance bioavailability, formulate with cyclodextrins or lipid nanoparticles . Comparative studies with non-fluorinated glycinamide derivatives (e.g., phenylglycinamide) show a 2–3-fold decrease in solubility, requiring formulation optimization .

Key Considerations for Experimental Design

- Stereochemical Integrity : Ensure enantiomeric excess (ee) ≥99% via chiral chromatography to avoid confounding bioactivity results .

- Ecological Impact : While not classified as hazardous, follow OECD 301 guidelines for biodegradability testing due to fluorinated aromatic groups .

- Data Reproducibility : Use standardized lot numbers for reagents (e.g., glycinamide hydrochloride from Thermo Scientific ) to minimize batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.